Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid
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Overview
Description
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is an organic compound with the molecular formula C16H11BO2S. This compound contains a thiophene ring fused with a naphthalene ring and a boronic acid group. It is typically a white or off-white solid and is used as an important intermediate in organic synthesis, particularly in the preparation of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film solar cells .
Mechanism of Action
Target of Action
Similar compounds have been used in organic electronic devices , suggesting that this compound might interact with certain types of organic materials or structures.
Action Environment
The action, efficacy, and stability of Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of the boronic acid group. Also, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid can be synthesized through the reaction of benzo[b]naphtho[1,2-d]thiophene with boronic acid. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions often include heating the mixture to around 75°C and stirring for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the fused naphthalene ring.
Benzo[b]thiophene-2-boronic acid: Contains a benzene ring fused to a thiophene ring with a boronic acid group.
2-Thienylboronic acid: Contains a thiophene ring with a boronic acid group.
Uniqueness
Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid is unique due to its fused thiophene and naphthalene rings, which impart distinct electronic properties. This makes it particularly useful in the development of advanced organic electronic materials, where its structural features contribute to improved performance and stability .
Properties
IUPAC Name |
naphtho[2,1-b][1]benzothiol-5-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2S/c18-17(19)13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)20-15/h1-9,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSIVKCZCZDTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4S2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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